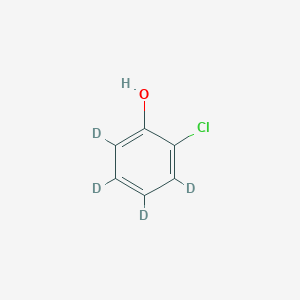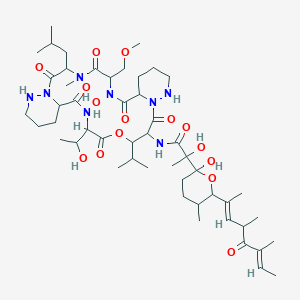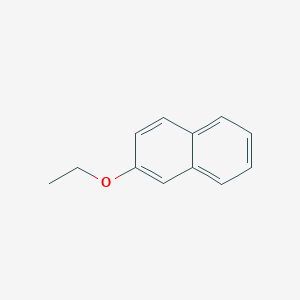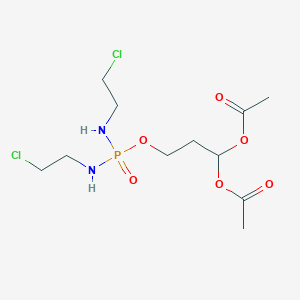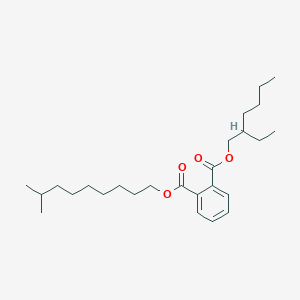
2-甲基-2-己烯
描述
2-Methyl-2-hexene is a chemical compound with the molecular formula C7H14 . It has an average mass of 98.186 Da and a monoisotopic mass of 98.109550 Da . It is also known by other names such as 2-Hexene, 2-methyl-, 2-Methylhex-2-ene, and 2-Methyl-2-hexylene .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-hexene consists of 7 carbon atoms and 14 hydrogen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-Methyl-2-hexene has a molecular weight of 98.1861 . Unfortunately, the search results do not provide more specific physical and chemical properties of 2-Methyl-2-hexene.科学研究应用
可再生燃料合成
2-甲基-2-己烯在合成可再生喷气机和柴油燃料方面具有潜在应用。已经开发了一种用于二乙基-1-己烯等可再生原料的二聚化方法,该方法与2-甲基-2-己烯密切相关。该过程涉及使用酸性非均相催化剂,并产生可与传统喷气机燃料混合的烃,影响燃料密度和低温粘度 (Harvey & Quintana, 2010)。
聚合研究
2-甲基-2-己烯在聚合过程研究中具有相关性。使用高分辨率核磁共振光谱技术研究了与2-甲基-2-己烯密切相关的聚己烯-1的结构。这项研究有助于理解聚合物主链中的支链和亚甲基单位 (Subramanyam, Rajamohanan, & Sivaram, 2004)。
催化和化学反应
对阳离子配合物及其在类似于2-甲基-2-己烯的1-己烯的聚合反应中的作用的研究提供了对CH键活化和聚合过程的洞察。这项研究有助于开发用于活性聚合的催化剂 (Schrock, Bonitatebus, & Schrodi, 2001)。
氧化过程
已经在各种溶剂中研究了与之相关的1-己烯的氧化。这些研究对于理解氧化过程的选择性及其在工业化学中的影响至关重要 (Hou et al., 2002)。
溶剂极性效应
对丙烯/1-己烯共聚物中溶剂极性效应的调查有助于理解溶剂结构和极性如何影响共聚物的产率、组成和微观结构。这项研究对于聚合科学和材料工程至关重要 (Forlini et al., 2000)。
安全和危害
2-Methyl-2-hexene is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways, and it may cause drowsiness or dizziness . It’s advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
作用机制
Target of Action
2-Methyl-2-hexene is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond. The primary targets of alkenes like 2-Methyl-2-hexene are the π electrons in the carbon-carbon double bond. These electrons are relatively loosely held and can be targeted by various reagents in chemical reactions .
Mode of Action
The mode of action of 2-Methyl-2-hexene involves electrophilic addition, a common reaction for alkenes . In this process, an electrophile (a molecule that can accept an electron pair) reacts with the π electrons of the carbon-carbon double bond. This causes the double bond to break and form new bonds with the electrophile .
Biochemical Pathways
The specific biochemical pathways affected by 2-Methyl-2-hexene would depend on the nature of the electrophile involved in the reaction. For instance, if the electrophile is a halogen, halogenation occurs, leading to the formation of a haloalkane . If the electrophile is a hydrogen molecule in the presence of a metal catalyst, hydrogenation occurs, resulting in an alkane .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-2-hexene. For instance, temperature and pressure can affect the rate and direction of chemical reactions involving 2-Methyl-2-hexene . Additionally, the presence of other substances, such as catalysts or inhibitors, can also influence its reactivity.
属性
IUPAC Name |
2-methylhex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEKDYGHDCHWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181810 | |
| Record name | 2-Hexene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-hexene | |
CAS RN |
2738-19-4 | |
| Record name | 2-Hexene, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002738194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-2-HEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hexene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2-hexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you explain the significance of 2-methyl-2-hexene formation in the context of molybdenum-catalyzed allylic amination?
A: While 2-methyl-2-hexene itself is not directly involved in molybdenum-catalyzed allylic amination, it plays a crucial role in understanding the underlying reaction mechanism []. Researchers used 2-methyl-2-hexene as a trapping agent to study the mechanism of molybdenum-mediated allylic amination by phenylhydroxylamine []. The study revealed that the reaction rate is independent of the concentration of both 2-methyl-2-hexene and HMPA, but it exhibits a first-order dependence on the concentration of the molybdenum complex (dipic)(HMPA)Mo(η2-PhNO). This observation, along with the ability of 2-methyl-2-hexene to trap the dissociated nitrosobenzene, provides evidence for a mechanism involving the dissociation of nitrosobenzene from the molybdenum complex as a key step [].
Q2: What insights can be gained from analyzing the presence of 2-methyl-2-hexene in the catalytic cracking of p-cymene?
A: The identification of 2-methyl-2-hexene, alongside other compounds like 4-methyl-propylbenzene and 3-methyl-2-pentene, within the product mixture of p-cymene catalytic cracking provides valuable insights into the reaction pathways and cracking mechanisms []. The presence of these specific compounds suggests a complex interplay of various reactions, including dealkylation, isomerization, and cracking, occur during the process []. Analyzing the relative concentrations of these products can offer clues about the dominant reaction pathways and the influence of process parameters on product selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




